molecular formula C23H20N2O4S B2445138 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 2137785-49-8

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2445138
CAS No.: 2137785-49-8
M. Wt: 420.48
InChI Key: KSLNOXVCFIIJDR-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The fluorene core is modified with a methoxy carbonyl group, a pyrrolidin-2-yl group, and a thiazole-4-carboxylic acid group . These modifications could potentially alter the properties and reactivity of the fluorene core.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorene core is a rigid, planar structure, while the other groups attached to it would add steric bulk and potentially introduce stereochemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization of Organic Materials

The compound's structure is reminiscent of fluorenyl methoxycarbonyl-protected amino acids, which are pivotal in peptide synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, for example, is widely used to protect hydroxy-groups in various synthetic pathways due to its stability under certain conditions and ease of removal under mild bases (Gioeli & Chattopadhyaya, 1982). Such characteristics enable the construction of complex organic molecules with high precision.

Photophysical Properties and Applications

The compound is part of a broader family of fluorenyl derivatives known for their interesting photophysical properties, such as high fluorescence quantum yields and the ability to form carbon dots, which are crucial for bioimaging and sensing applications. For instance, carbon dots derived from similar organic fluorophores have been demonstrated to possess high fluorescence quantum yields, making them suitable for a range of applications from sensing to bioimaging (Lei Shi et al., 2016).

Biomedical Research Applications

In the realm of biomedical research, derivatives of fluorenyl and thiazole have shown promise in various applications, including antimicrobial activities. For example, new pyridine derivatives have been synthesized and tested for their antimicrobial efficacy, showing variable and modest activity against different strains of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Advanced Material Applications

Furthermore, the incorporation of fluorenyl and pyridine moieties into polymers and other materials has led to the development of innovative materials with enhanced properties. For instance, alcohol-soluble conjugated polymers incorporating pyridine into fluorene scaffolds have been used as cathode interfacial layers in polymer solar cells, significantly improving their power conversion efficiency (Guiting Chen et al., 2017). These materials exhibit reduced work functions and improved open-circuit voltages due to the pyridine group's ability to n-dope fullerene acceptors, demonstrating the vast potential of fluorenyl derivatives in photovoltaic applications.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-22(27)19-13-30-21(24-19)20-10-5-11-25(20)23(28)29-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,13,18,20H,5,10-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLNOXVCFIIJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC(=CS5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137785-49-8
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid
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